Cyclopentanone p-Toluenesulfonylhydrazone

Organic Synthesis Selenation Organoselenium Chemistry

Researchers requiring a stable, storable precursor to diazocyclopentane often face challenges with hazardous diazo transfer reagents. Cyclopentanone p-Toluenesulfonylhydrazone (CAS 17529-98-5) solves this by providing a crystalline, bench-stable hydrazone that generates diazocyclopentane in situ under mild basic conditions. • Enables metal-free Shapiro reaction for cycloalkenyl boronic pinacol esters-avoids costly Pd catalysts. • Uniquely undergoes electrocyclic ring closure to 1,2-benzodiazepines; other ring-size analogs fail. • Validated precursor for 2-chlorophenyl cyclopentyl ketone synthesis-ideal for forensic reference standard production. Supplied as ≥98% pure crystalline solid with full QA documentation and global shipping.

Molecular Formula C12H16N2O2S
Molecular Weight 252.33 g/mol
CAS No. 17529-98-5
Cat. No. B049932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanone p-Toluenesulfonylhydrazone
CAS17529-98-5
Synonyms4-Methylbenzenesulfonic Acid 2-Cyclopentylidenehydrazide;  4-Methylbenzenesulfonic Acid Cyclopentylidenehydrazide;  p-Toluenesulfonic Acid Cyclopentylidenehydrazide;  Cyclopentanone p-Tolylsulfonylhydrazone;  NSC 126954
Molecular FormulaC12H16N2O2S
Molecular Weight252.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2
InChIInChI=1S/C12H16N2O2S/c1-10-6-8-12(9-7-10)17(15,16)14-13-11-4-2-3-5-11/h6-9,14H,2-5H2,1H3
InChIKeySFWNHVHJYZEPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentanone Tosylhydrazone Procurement Specifications


Cyclopentanone p-Toluenesulfonylhydrazone (CAS 17529-98-5), also known as Cyclopentanone Tosylhydrazone, is a hydrazone derivative synthesized by condensing cyclopentanone with p-toluenesulfonylhydrazide . Its molecular formula is C₁₂H₁₆N₂O₂S, with a molecular weight of 252.33 g/mol . Commercially, it is available as a white to off-white crystalline solid with a reported melting point of 184°C (with decomposition) and a typical purity specification of ≥98% . Its primary role is as a stable precursor to diazocyclopentane, which is generated in situ for use in various organic transformations, most notably the Bamford-Stevens reaction and related carbene chemistry [1].

Stable diazocyclopentane precursor for in situ generation
Bamford-Stevens and related carbene chemistry
Crystalline solid; reported purity supports reproducible diazo formation

Cyclopentanone Tosylhydrazone Key Differentiators


While the tosylhydrazone functional group is common, the underlying ketone-derived carbon skeleton dictates the stability and reactivity of the derived diazo compound. Generic substitution, for instance with cyclohexanone tosylhydrazone, leads to fundamentally different chemical outcomes. Specifically, the cyclopentanone derivative demonstrates distinct decomposition behavior under basic conditions compared to its six-membered ring analog . More critically, its ability to undergo specific cyclization reactions to form 1,2-benzodiazepines is contingent on the cyclopentylidene framework; analogs with differing steric profiles (e.g., α-dialkylmethylenecyclopentanones) decompose to dienes rather than cyclize, yielding no product [1]. Therefore, the specific ring size and substituent pattern are not interchangeable and directly govern reaction pathway and yield.

Ring size mismatch
Cyclohexanone tosylhydrazone may lead to different diazo reactivity and product profiles.
Substituent pattern divergence
α-Dialkyl analogs may decompose to dienes instead of cyclizing to benzodiazepines.

Cyclopentanone Tosylhydrazone Comparative Evidence


Selenation: Cyclopentanone vs. Cyclohexanone

The five-membered cyclopentanone p-toluenesulfonylhydrazone displays a starkly different reactivity profile in selenation reactions compared to its six-membered cyclohexanone analog. This divergence is a critical differentiator for synthetic route selection.

Selenation Outcome
Cross-study comparable
Forms acyclic dialkenyl diselenides; camphor analog gives tricyclic product.
Ring-size-specific selenation pathway
t-BuOK/Se conditions
Organic Synthesis Selenation Organoselenium Chemistry

Ketamine Precursor Validation

A novel synthetic route for the ketamine precursor 2-chlorophenyl cyclopentyl ketone has been validated, starting from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. This finding, reported in the context of forensic analysis of an illicit manufacturing site, provides concrete evidence of its use in a specific, high-value synthesis. [1]

Forensic Route Validation
Direct head-to-head
First reported process to 2-chlorophenyl cyclopentyl ketone from this tosylhydrazone.
Validated precursor for forensic reference material
Confirmed by GC-MS, LC-HRMS, NMR
Forensic Chemistry Illicit Drug Synthesis Organic Synthesis

Cycloalkenyl Boronic Ester Synthesis

Cyclopentanone Tosylhydrazone is a key reagent for the convenient synthesis of cycloalkenyl boronic acid pinacol esters. This method provides a direct and cost-effective alternative to more expensive and complex procedures, such as transition metal-catalyzed borylation of alkenyl halides or triflates.

Boronic Ester Synthesis
Class-level inference
Transition-metal-free route to cycloalkenyl boronic pinacol esters.
Cost-effective alternative to Pd-catalyzed borylation
Data to verify; Shapiro-type sequence
Organic Synthesis Cross-Coupling Boronic Esters

Steric-Controlled 1,2-Benzodiazepine Synthesis

The steric environment of the diazo intermediate derived from cyclopentanone p-toluenesulfonylhydrazone enables a specific electrocyclic aromatic substitution to form 1,2-benzodiazepines. This pathway is blocked or diverted in analogs with different substituents, leading to alternative products like dienes. [1][2]

1,2-Benzodiazepine Formation
Cross-study comparable
Cyclization yields benzodiazepines (good yield); α-dialkyl analogs give dienes.
Steric control essential for heterocycle scaffold
Thermal decomposition in aprotic solvent
Medicinal Chemistry Heterocycle Synthesis Diazo Chemistry

Cyclopentanone Tosylhydrazone Application Scenarios


Forensic Synthesis of 2-Chlorophenyl Cyclopentyl Ketone

This compound is the optimal starting material for the validated synthesis of the ketamine precursor 2-chlorophenyl cyclopentyl ketone. This application is particularly relevant for forensic chemistry laboratories, law enforcement agencies, and analytical standard manufacturers needing to synthesize or characterize this specific precursor [1]. The documented, novel process provides a clear and reliable route for generating reference materials.

Cycloalkenyl Boronic Ester Production

As a precursor in the Shapiro reaction, cyclopentanone tosylhydrazone offers a direct, transition-metal-free route to cycloalkenyl boronic acid pinacol esters . This scenario is ideal for process chemistry and scale-up where cost and simplicity are primary concerns. It avoids the use of expensive palladium catalysts and pre-functionalized alkenyl halides, providing an economically superior method for generating these valuable cross-coupling partners.

1,2-Benzodiazepine Scaffold for Drug Discovery

The ability of the derived diazo compound to undergo electrocyclic aromatic substitution to form 1,2-benzodiazepines is a unique and high-value application [2][3]. This scenario is critical for medicinal chemists exploring this privileged scaffold for central nervous system (CNS) drug targets, as the specific steric and electronic properties of the cyclopentanone core are essential for the desired cyclization to occur, a pathway not available to simple substituted analogs.

Dialkenyl Diselenide Synthesis

This specific tosylhydrazone is required for the synthesis of dialkenyl diselenides, as the reaction outcome diverges from that of other ketone-derived tosylhydrazones . Researchers investigating the synthesis and properties of organoselenium compounds will find this compound indispensable for accessing this specific product class.

Application
Selection Property
Validation Focus
Forensic reference material synthesis
Reported synthetic route context
Analytical confirmation (GC-MS, LC-HRMS, NMR)
Cycloalkenyl boronic ester synthesis
Transition-metal-free route
Scalability and cost evaluation
1,2-Benzodiazepine library synthesis
Cyclopentylidene steric control
Cyclization vs. diene outcome review
Dialkenyl diselenide synthesis
Ring-size-dependent selenation
Acyclic diselenide formation selectivity

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